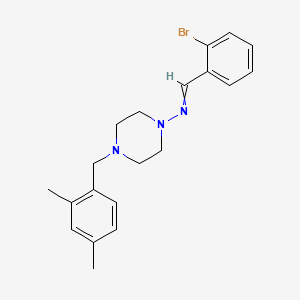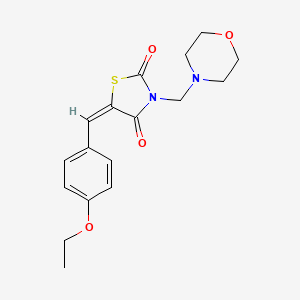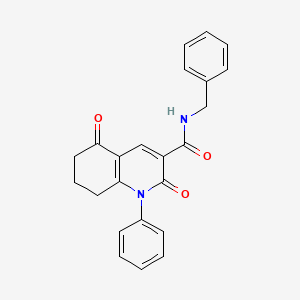
N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine
描述
N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine, also known as BBP, is a chemical compound that has been used in scientific research for its various biochemical and physiological effects. BBP is a piperazine derivative that has been synthesized through a multi-step process involving the use of various reagents and solvents.
科学研究应用
N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine has been used in scientific research for its various biochemical and physiological effects. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects in animal models. N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Additionally, N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine has been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells in vitro.
作用机制
The exact mechanism of action of N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the dopamine, serotonin, and glutamate systems. N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine has been shown to act as a partial agonist at dopamine D2 receptors and to increase the release of dopamine in the prefrontal cortex. N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine has also been shown to act as a serotonin 5-HT1A receptor agonist and to increase the activity of the glutamate system.
Biochemical and Physiological Effects
N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) in the hippocampus, which is important for the growth and survival of neurons. N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine has also been shown to increase the levels of cAMP response element-binding protein (CREB), which is important for the formation of long-term memories. Additionally, N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the inflammatory response.
实验室实验的优点和局限性
N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have a wide range of biochemical and physiological effects. Additionally, N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine has been shown to have low toxicity in animal models. However, there are also limitations to the use of N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine in lab experiments. It has a relatively short half-life and can be rapidly metabolized in vivo. Additionally, the exact mechanism of action of N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine. One area of research could focus on the development of more potent and selective N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine analogs. Another area of research could focus on the use of N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine in the treatment of various neurological and psychiatric disorders, such as schizophrenia, depression, and anxiety disorders. Additionally, future research could focus on the use of N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine in combination with other drugs or therapies to enhance its therapeutic effects. Finally, more research is needed to fully understand the mechanism of action of N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine and its effects on various neurotransmitter systems in the brain.
属性
IUPAC Name |
1-(2-bromophenyl)-N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3/c1-16-7-8-19(17(2)13-16)15-23-9-11-24(12-10-23)22-14-18-5-3-4-6-20(18)21/h3-8,13-14H,9-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAKOWLLYFGQFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC=CC=C3Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-N-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-YL}methanimine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-chlorophenyl)-2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3740322.png)
![N-1-naphthyl-7-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3740330.png)

![ethyl 5-{[(2,4-dimethoxyphenyl)amino]carbonyl}-2-[(2-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3740345.png)
![N-(4-chlorophenyl)-N'-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B3740349.png)
![1-(4-chlorophenyl)-5-{[5-(dimethylamino)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3740350.png)

![1-{9-[2-(4-morpholinyl)ethyl]-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl}ethanone](/img/structure/B3740371.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-3-nitrobenzamide](/img/structure/B3740378.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]-5-({[2-(ethoxycarbonyl)phenyl]amino}carbonyl)-4-methyl-3-thiophenecarboxylate](/img/structure/B3740385.png)
![(2-bromo-4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-ethoxyphenoxy)acetic acid](/img/structure/B3740389.png)
![N-(2-ethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3740400.png)

![N-(3,4-dichlorophenyl)-N'-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B3740423.png)